2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Overview
Description
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bromophenyl group attached to a pyrrolidinyl ring, which is further connected to an acetic acid moiety, and it is in the form of a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves multiple steps. One common approach is the reaction of 3-bromophenylacetic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The pyrrolidinyl ring can be reduced to form a piperidine derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted bromophenyl compounds.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development.
Industry: Application in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride: Similar structure with a different position of the bromine atom on the phenyl ring.
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, with the chemical formula C12H15BrClNO2 and CAS number 1354949-85-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C12H15BrClNO2 |
Molecular Weight | 320.61 g/mol |
IUPAC Name | 2-(3-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid; hydrochloride |
Pubchem CID | 56814007 |
Anticancer Activity
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer activity. A study conducted on various pyrrolidine derivatives demonstrated their effectiveness against A549 human lung adenocarcinoma cells. The compound was tested alongside standard chemotherapeutic agents like cisplatin.
Case Study: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of the compound at a concentration of 100 µM over 24 hours. The results showed that while some derivatives exhibited moderate activity, the incorporation of specific substituents significantly enhanced their efficacy. For instance, compounds with halogen substitutions (e.g., bromine and chlorine) reduced A549 cell viability significantly compared to non-substituted counterparts .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that certain derivatives possess selective activity against multidrug-resistant strains of Staphylococcus aureus.
The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways within the bacteria. This is particularly relevant in the context of rising antibiotic resistance, where traditional treatments fail against resistant strains .
Comparative Biological Activity Table
Compound | Anticancer Activity (A549 Cell Viability %) | Antimicrobial Activity (S. aureus Inhibition) |
---|---|---|
This compound | Moderate (64% viability) | Effective against resistant strains |
Compound with 4-Chlorophenyl | Enhanced (61% viability) | High inhibition rates |
Compound with Dimethylamino | Most potent (lower than 50% viability) | Moderate inhibition |
Properties
IUPAC Name |
2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14;/h3-5,8,11H,1-2,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSGHUOCJTVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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